molecular formula C6H9BrN4 B13563372 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine

1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine

Cat. No.: B13563372
M. Wt: 217.07 g/mol
InChI Key: SNBYJSZTUCUJHG-UHFFFAOYSA-N
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Description

1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromo group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biological studies, and material science.

Properties

Molecular Formula

C6H9BrN4

Molecular Weight

217.07 g/mol

IUPAC Name

[1-(4-bromotriazol-1-yl)cyclopropyl]methanamine

InChI

InChI=1S/C6H9BrN4/c7-5-3-11(10-9-5)6(4-8)1-2-6/h3H,1-2,4,8H2

InChI Key

SNBYJSZTUCUJHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)N2C=C(N=N2)Br

Origin of Product

United States

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